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Compound of Interest

Compound Name: Etrasimod

Cat. No.: B607385 Get Quote

Technical Support Center: Preclinical Cardiotoxicity
of Etrasimod
This document provides guidance for researchers, scientists, and drug development

professionals on addressing the potential cardiotoxicity of Etrasimod in preclinical safety

studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Etrasimod-related cardiovascular effects?

A1: Etrasimod is a selective sphingosine 1-phosphate (S1P) receptor modulator, targeting S1P

subtypes 1, 4, and 5.[1] The primary cardiovascular effects are linked to its agonist activity at

the S1P1 receptor, which is expressed on cardiac atrial myocytes.[2][3] Activation of S1P1 on

these cells leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK)

channels.[4] This increases potassium efflux, causing hyperpolarization of the cell membrane,

which results in a transient decrease in heart rate (bradycardia) and can slow atrioventricular

(AV) conduction.[4]

Q2: What are the most common cardiovascular findings in preclinical and clinical studies of

Etrasimod?

A2: The most common findings are transient, mild, and asymptomatic reductions in heart rate

(sinus bradycardia) and occasional, low-grade atrioventricular (AV) block, typically observed on
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the first day of dosing. In some studies, a slight transient increase in blood pressure has also

been noted at high doses. Importantly, these effects are generally considered non-serious and

resolve with continued administration.

Q3: Does Etrasimod prolong the QT interval or carry a risk of Torsades de Pointes (TdP)?

A3: No. A thorough QT/QTc study in healthy adults demonstrated that Etrasimod is not

associated with clinically relevant QT/QTc interval prolongation. The predicted change from

baseline QTcF values remained well below the 10-millisecond regulatory threshold of concern

across the range of tested plasma concentrations.

Q4: How does Etrasimod's cardiac safety profile compare to other S1P modulators?

A4: Etrasimod's selectivity for S1P1, S1P4, and S1P5, with no activity at S1P2 and S1P3, may

contribute to its safety profile. Modulation of the S1P3 receptor has been associated with more

pronounced cardiovascular effects. Furthermore, studies suggest Etrasimod is less potent in

activating G protein signaling downstream of the S1P1 receptor compared to other modulators,

which corresponds to a diminished activation of cardiac GIRK channels. This unique

pharmacological profile may explain the mild and transient nature of its cardiac effects.

Q5: What is the no-observed-adverse-effect level (NOAEL) for cardiovascular effects in

preclinical models?

A5: In a cardiovascular telemetry study in conscious dogs, the NOAEL was determined to be

40 mg/kg. At this dose, no adverse effects on heart rate, pulse pressure, body temperature, or

any ECG parameters were observed. Transient increases in blood pressure were noted at this

high dose but were not considered adverse in the context of the study.

Troubleshooting Guides
Issue 1: Observing significant bradycardia in an animal model after the first dose.
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Potential Cause Troubleshooting Steps & Rationale

Expected On-Target Pharmacology

This is a known class effect of S1P receptor

modulators due to S1P1 activation on atrial

myocytes. The effect is typically most

pronounced after the first dose and attenuates

with subsequent dosing.

1. Confirm Transient Nature: Continue

monitoring via telemetry. The heart rate should

gradually return toward baseline over the

subsequent hours and with continued daily

dosing.

2. Assess Hemodynamics: Check for concurrent

changes in blood pressure. A compensatory

increase or no significant change in blood

pressure suggests the bradycardia is well-

tolerated.

3. ECG Analysis: Carefully analyze ECG

recordings for signs of high-grade AV block

(e.g., Mobitz type II) or severe sinus arrest.

First-degree AV block or sinus bradycardia are

anticipated.

4. Dose Justification: Ensure the dose used is

relevant to the planned clinical exposure.

Exaggerated pharmacology is expected at

supratherapeutic doses.

Issue 2: Inconsistent results in in vitro cardiomyocyte beating assays (e.g., using hiPSC-CMs).
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Potential Cause Troubleshooting Steps & Rationale

Cell Culture Variability

The maturity and health of induced pluripotent

stem cell-derived cardiomyocytes (hiPSC-CMs)

can significantly impact results.

1. Quality Control: Ensure consistent cell quality,

including morphology, spontaneous beating, and

expression of key cardiac markers before

initiating experiments.

2. Stable Baseline: Allow cells to stabilize in the

assay plate (e.g., on a multi-electrode array)

and establish a consistent baseline beating rate

for at least 30 minutes before adding the

compound.

Compound Concentration/Solubility
Poor solubility or inaccurate concentrations can

lead to variable effects.

1. Verify Solubility: Confirm the solubility of

Etrasimod in the assay medium. Use a suitable

vehicle (e.g., DMSO) at a low, consistent final

concentration (e.g., <0.1%).

2. Fresh Dilutions: Prepare fresh serial dilutions

of the compound for each experiment to avoid

degradation.

Assay Endpoint Sensitivity

The chosen measurement technique may lack

the sensitivity to detect subtle chronotropic

effects.

1. High-Content Analysis: Use methods that can

precisely measure beat rate and inter-beat

intervals, such as multi-electrode arrays (MEAs)

or impedance-based systems.

2. Positive Control: Include a positive control

with a known chronotropic effect (e.g.,

isoproterenol) to validate assay sensitivity.
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Quantitative Data Summary
Table 1: Etrasimod Receptor Selectivity and Potency

Receptor Species Assay Type
Potency (EC50
/ IC50)

Selectivity vs.
S1P1

S1P1 Human β-arrestin 6.1 nM (EC50) -

S1P1 Human Antagonist 1.88 nM (IC50) -

S1P4 Human Partial Agonist 147 nM (EC50) 24-fold

S1P5 Human Partial Agonist 24.4 nM (EC50) 4-fold

S1P2 Human - No activity >1000-fold

S1P3 Human - No activity >1000-fold

Table 2: Summary of Preclinical and Clinical Cardiovascular Findings
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Parameter Study Type
Model /
Population

Key Findings Reference

Blood Pressure In vivo Telemetry
Conscious Dogs

(40 mg/kg)

Transient

increases:

Systolic (11.7%),

Diastolic

(14.2%), Mean

(12.4%)

Heart Rate &

ECG
In vivo Telemetry

Conscious Dogs

(up to 40 mg/kg)

No effects on

heart rate or

ECG

parameters.

NOAEL = 40

mg/kg.

Heart Rate
Thorough QT

Study

Healthy Adults

(2-4 mg)

Max placebo-

corrected

change: -15.1

bpm (Day 1),

attenuating to

-6.0 bpm (Day

14).

PR Interval
Thorough QT

Study

Healthy Adults

(2-4 mg)

Small, clinically

non-significant

max change:

+6.6

milliseconds.

QTc Interval
Thorough QT

Study

Healthy Adults

(2-4 mg)

No clinically

relevant effect;

upper bound of

90% CI <10 ms.

Bradycardia
Placebo-

Controlled Trials

Ulcerative Colitis

Patients

Incidence Rate

(per 100 PY):

Etrasimod 3.85

vs. Placebo 0.
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AV Block
Placebo-

Controlled Trials

Ulcerative Colitis

Patients

Incidence Rate

(per 100 PY):

Etrasimod 1.40

vs. Placebo 0.

Hypertension
Placebo-

Controlled Trials

Ulcerative Colitis

Patients

Incidence Rate

(per 100 PY):

Etrasimod 5.31

vs. Placebo 3.40

(numerically

higher).

Visualizations and Workflows
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Etrasimod Signaling in Cardiomyocytes
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Caption: Etrasimod's S1P1 receptor signaling pathway in cardiomyocytes.
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Preclinical Cardiovascular Safety Workflow for S1P Modulators

Step 1: In Vitro Screening
- S1P Receptor Selectivity Panel

- hERG Assay
- hiPSC-Cardiomyocyte Assay (MEA)

Step 2: Rodent Studies
- Dose-Range Finding
- General Toxicology

Inform Dose Selection

Integrated Risk Assessment

Step 3: Non-Rodent Telemetry
(e.g., Conscious Dog/Monkey)

- Continuous ECG, BP, HR monitoring
- Single & Repeat Dose

Confirm Safety Margin

Step 4: Clinical Evaluation
- First-in-Human Monitoring
- Thorough QT (TQT) Study

Characterize Human-Relevant Effects

Click to download full resolution via product page

Caption: Workflow for preclinical cardiovascular safety assessment.
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Troubleshooting Unexpected In Vivo Cardiac Signal

Unexpected Signal Observed
(e.g., Arrhythmia, BP change)

Is it an expected
on-target effect?

Yes: Characterize dose-response
and time course. Assess
hemodynamic tolerance.

 Yes

No: Investigate further

 No

Is there a PK correlation?
(Cmax-driven?)

Yes: Correlate PK/PD.
Consider formulation or
dosing regimen change.

 Yes

No: Consider other causes

 No

Is it species-specific?

Yes: Evaluate relevance using
human in vitro models

(e.g., hiPSC-CMs).

 Yes

No: Assume human relevance
and define safety margin.

 No

Click to download full resolution via product page

Caption: Logic diagram for troubleshooting unexpected cardiac signals.
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Experimental Protocols
1. Protocol Outline: Conscious Non-Rodent Telemetry Study

Objective: To assess the cardiovascular effects (ECG, heart rate, blood pressure) of

Etrasimod following single or repeated oral doses in a conscious, freely moving non-rodent

model (e.g., Beagle dog).

Model: Purpose-bred male and female Beagle dogs, surgically implanted with a telemetry

transmitter for continuous data acquisition.

Study Design:

Acclimation: Animals are acclimated to study conditions and handling procedures.

Baseline Recording: Collect at least 24 hours of baseline cardiovascular data prior to

dosing to establish diurnal rhythms.

Dosing: Administer Etrasimod or vehicle via oral gavage. A typical design includes a

vehicle control group and at least three dose levels of Etrasimod, escalating to a high

dose expected to provide a significant multiple of the anticipated clinical exposure.

Data Collection: Continuously record data from at least 1 hour pre-dose to 24 hours post-

dose. Key parameters include:

ECG: Lead II for analysis of P-QRS-T intervals (PR, QRS, QT), heart rate, and

morphology.

Hemodynamics: Systolic, diastolic, and mean arterial pressure.

Data Analysis:

Calculate change-from-baseline values for each parameter, corrected for time-matched

vehicle control data.

Analyze QT interval for heart rate dependency and apply a correction formula (e.g., Van

de Water's or individual-animal correction).
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Correlate hemodynamic and ECG changes with toxicokinetic (TK) data collected from

satellite animals or the same subjects.

Key Considerations: The study should be sensitive enough to detect small changes and is

critical for an integrated nonclinical QT assessment under ICH E14/S7B guidelines.

2. Protocol Outline: In Vitro Cardiomyocyte Beating Assay (MEA)

Objective: To evaluate the direct effects of Etrasimod on the electrophysiology and beating

rate of human cardiomyocytes in vitro.

Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) cultured

as a spontaneously beating syncytium on a multi-electrode array (MEA) plate.

Study Design:

Cell Plating & Maturation: Plate hiPSC-CMs on MEA plates and allow them to mature for a

specified period until a stable, synchronous beating pattern is observed.

Baseline Recording: Record baseline field potential data from each well for an adequate

period (e.g., 15-30 minutes) to establish a stable beating rate and field potential duration

(FPD).

Compound Addition: Add Etrasimod at multiple concentrations (typically a 5- to 7-point

concentration-response curve) to the wells. Include a vehicle control and a positive control

(e.g., a known chronotrope).

Data Acquisition: Record data continuously or at specified time points (e.g., 30 min, 1 hr, 2

hr, and potentially longer for chronic effects) after compound addition.

Data Analysis:

Beating Rate: Calculate the change in beats per minute (BPM) relative to the baseline

for each well.

Field Potential Duration (FPD): Measure the duration of the field potential, which is

analogous to the QT interval. Correct FPD for beat rate using a formula like Fridericia's

(FPDc).
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Arrhythmia Detection: Analyze recordings for arrhythmic events, such as early

afterdepolarizations (EADs) or beating irregularities.

Key Considerations: This assay is highly valuable for determining if a cardiac effect observed

in vivo is due to a direct action on cardiomyocytes and for assessing species-specific

differences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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